molecular formula C11H10N3O2- B3021928 (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride CAS No. 435342-24-8

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride

Cat. No. B3021928
CAS RN: 435342-24-8
M. Wt: 216.22 g/mol
InChI Key: VZHAMENNFWKQKY-UHFFFAOYSA-M
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Description

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride is a versatile chemical compound used in scientific research. Its unique structural properties make it valuable for various applications, including drug discovery, molecular biology, and organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C11H11N3O2 HCl , with a molecular weight of 253.68 g/mol . Its structure includes a quinazoline ring system, an amino group, and an acetic acid moiety. The hydrochloride salt enhances solubility and stability .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as amidation, esterification, and nucleophilic substitution. Researchers often modify its functional groups to synthesize derivatives with specific properties.


Physical And Chemical Properties Analysis

  • pH : Acidic due to the hydrochloride salt .

Scientific Research Applications

Synthesis and Antiviral Activity

Research on quinazolinone derivatives, including those similar to "(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride," has demonstrated their potential in antiviral applications. Luo et al. (2012) described the rapid synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some synthesized compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This study highlights the potential of quinazolinone derivatives in developing antiviral agents through efficient synthetic routes [Luo et al., 2012].

Antimicrobial and Antifungal Properties

Quinazolinone compounds have been investigated for their antimicrobial and antifungal properties. Chaitanya et al. (2017) synthesized substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives, exhibiting potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungi species. This suggests the potential of quinazolinone derivatives as antimicrobial and antifungal agents [Chaitanya et al., 2017].

Cancer Research

Quinazolinone derivatives have also shown promise in cancer research. Wissner et al. (2005) prepared 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), with one member of this series displaying antitumor activity in an in vivo model. These findings indicate the potential of quinazolinone derivatives in developing new cancer therapies by targeting specific kinase domains [Wissner et al., 2005].

Neurodegenerative Diseases

In the context of neurodegenerative diseases, Yu et al. (2013) designed and synthesized novel quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors, showing potential for the treatment of Alzheimer's disease. These compounds induced neurite outgrowth and enhanced synaptic activities, with some reducing β-amyloid aggregation, suggesting a promising therapeutic strategy for Alzheimer's disease [Yu et al., 2013].

Mechanism of Action

The precise mechanism of action for this compound depends on its intended use. It may act as a precursor for other bioactive molecules or directly interact with cellular targets. Further studies are needed to elucidate its specific mechanisms.

Safety and Hazards

  • Disposal : Follow local regulations for disposal of chemical waste.

properties

IUPAC Name

2-[(6-methylquinazolin-4-yl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)12-5-10(15)16;/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTURSBQACTDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435342-24-8
Record name Glycine, N-(6-methyl-4-quinazolinyl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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